1-Phenyl-1,2-propanedione

Descripción general

Descripción

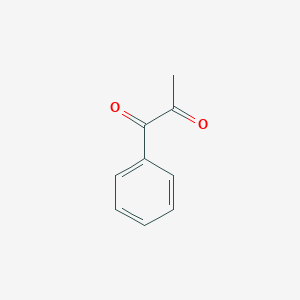

1-phenyl-1,2-propanedione is an alpha-diketone that consists of 1-phenylpropane bearing keto substituents at positions 1 and 2. It is found in coffee. It has a role as a plant metabolite. It is an alpha-diketone and an aromatic ketone. It derives from a hydride of a propylbenzene.

Mecanismo De Acción

Target of Action

1-Phenyl-1,2-propanedione, also known as Acetylbenzoyl , is a chemical compound that primarily targets the respiratory system

Mode of Action

It has been studied in the context of enantioselective hydrogenation over pt colloids . This suggests that the compound may interact with its targets through a hydrogenation process, leading to changes in the chemical structure of the target molecules.

Biochemical Pathways

This compound is an α-diketone . It is found in coffee and is a part of the plant metabolite biochemical pathway . .

Pharmacokinetics

Its physical properties such as boiling point (103-105 °c/14 mmhg) and density (1101 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It is known to cause nausea and vomiting , suggesting that it may have some toxic effects at the cellular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to degrade during long-term storage . Also, it is recommended to avoid dust formation and release into the environment . These factors can influence the compound’s action, efficacy, and stability.

Actividad Biológica

1-Phenyl-1,2-propanedione, also known as benzoylacetone, is a diketone compound that has garnered attention in various fields due to its significant biological activities and applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in food and pharmaceutical industries.

This compound has the molecular formula and a molecular weight of 150.18 g/mol. It is characterized by the presence of two carbonyl groups (C=O) adjacent to each other within a propanediol structure. The compound can exist in various tautomeric forms, which can influence its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H10O2 |

| Molecular Weight | 150.18 g/mol |

| Boiling Point | 220 °C |

| Solubility in Water | Slightly soluble |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness has been evaluated in both in vitro and in vivo studies. For instance, it has shown potential against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of enzyme activity.

Photoinitiator in Dental Materials

One of the notable applications of this compound is as a photoinitiator in dental materials. It facilitates the polymerization process when exposed to light, making it essential for curing dental resins. Studies have demonstrated that it can effectively initiate polymerization under UV light, leading to improved mechanical properties of dental composites .

Food Additive

This compound is recognized as a food additive (FEMA number: 3226), where it serves as a flavoring agent. Its safety has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives, which concluded that it poses low toxicity at regulated levels . This compound is used in various food products due to its ability to enhance flavor profiles without significant health risks.

Toxicological Profile

Despite its beneficial applications, the toxicological aspects of this compound warrant attention. Studies indicate that while it has low acute toxicity, chronic exposure may lead to adverse effects such as respiratory irritation and potential carcinogenicity . Therefore, regulatory guidelines recommend monitoring exposure levels in industrial and food contexts.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against common oral pathogens. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound.

Case Study 2: Dental Material Polymerization

In clinical trials assessing dental materials containing this compound as a photoinitiator, researchers found that composites cured with this compound exhibited superior hardness and wear resistance compared to those cured with traditional initiators .

Propiedades

IUPAC Name |

1-phenylpropane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQVLAIMHVDZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060372 | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Sigma-Aldrich MSDS], Liquid, yellow oily liquid with a pungent plastic odour | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/834/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

103.00 to 105.00 °C. @ 14.00 mm Hg | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.6 mg/mL at 20 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/834/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.096-1.116 | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/834/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

579-07-7 | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PHENYL-1,2-PROPANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanedione, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpropane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-1,2-PROPANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB5XA3GD0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 20 °C | |

| Record name | 1-Phenyl-1,2-propanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Phenyl-1,2-propanedione?

A1: this compound has the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize techniques like Nuclear Magnetic Resonance (NMR) [], Infrared (IR) spectroscopy [, ], and Gas-Phase Electron Diffraction [] to study the structure and conformation of this compound.

Q3: What is the role of this compound in organic synthesis?

A3: this compound serves as a valuable starting material in organic synthesis. For instance, researchers have utilized it to synthesize 2-(disubstituted amino)-5(4)phenylimidazoles through reaction with 1,1-disubstituted guanidines. []

Q4: How is this compound used in the synthesis of Ynones?

A4: this compound-2-oxime thiosemicarbazone, a derivative of this compound, is used to functionalize polystyrene resin-supported Pd(0) complexes. These complexes catalyze the coupling reaction between acyl chlorides and terminal alkynes to produce Ynones in good to high yields under copper-free and solvent-free conditions. []

Q5: How does this compound contribute to the development of dental materials?

A5: this compound (PPD) acts as an effective photoinitiator for the polymerization of dental composite resins. Research indicates that PPD demonstrates comparable photosensitization efficiency to camphorquinone (CQ), another common photoinitiator. Combining PPD and CQ can exhibit a synergistic effect, improving properties such as diametral tensile strength and solubility of the cured composite. []

Q6: How is computational chemistry employed to study this compound?

A7: Density functional theory (DFT) calculations are valuable tools for investigating the interactions between this compound, chiral modifiers (like cinchonidine), and platinum surfaces in the context of enantioselective hydrogenation reactions. These calculations provide insights into the stability of different molecular complexes and help elucidate the factors influencing enantioselectivity. []

Q7: How is this compound quantified in various matrices?

A8: High-performance liquid chromatography (HPLC) [, ], coupled with UV detection, is a common method for quantifying this compound, particularly in pharmaceutical formulations. This technique allows separation and quantification of the compound even in the presence of degradation products.

Q8: How is this compound used in analytical chemistry?

A9: this compound-2-oxime thiosemicarbazone (PPDOT) forms a colored complex with nickel(II), enabling the spectrophotometric determination of nickel(II) in various samples, including hydrogenated vegetable oil and chocolate. []

Q9: What analytical techniques are used for determining trace amounts of silver using this compound?

A10: Researchers employ this compound-2-oximethiosemicarbazone (PPDOT) as a complexing agent in Dispersive Liquid-Liquid Microextraction (DLLME) to preconcentrate silver ions from samples like natural water and photographic film. The preconcentrated silver is then quantified using Flame Atomic Absorption Spectrometry (FAAS). This method offers high sensitivity and accuracy for trace silver analysis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.